(R)-Metomidate
Overview
Description
®-Metomidate is a chiral imidazole derivative that acts as a potent and selective inhibitor of the enzyme 11β-hydroxylase. This enzyme is crucial in the biosynthesis of corticosteroids, making ®-Metomidate a valuable compound in both clinical and research settings. It is primarily used in the diagnosis and treatment of adrenal gland disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Metomidate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal, formaldehyde, and ammonia or an amine.
Chiral Resolution: The racemic mixture of metomidate is resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Esterification: The resolved ®-enantiomer is then esterified with methanol in the presence of an acid catalyst to form ®-Metomidate.
Industrial Production Methods: Industrial production of ®-Metomidate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Imidazole Ring: Large-scale condensation reactions are carried out in industrial reactors.
Chiral Resolution at Scale: High-performance liquid chromatography (HPLC) or crystallization techniques are employed for chiral resolution.
Esterification in Industrial Reactors: The esterification process is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-Metomidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its precursor alcohol.
Substitution: Nucleophilic substitution reactions can modify the imidazole ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Precursor alcohols.
Substitution Products: Modified imidazole derivatives.
Scientific Research Applications
®-Metomidate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Utilized in the diagnosis and treatment of adrenal gland disorders, particularly in imaging techniques like positron emission tomography (PET) scans.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
®-Metomidate exerts its effects by selectively inhibiting the enzyme 11β-hydroxylase. This enzyme is involved in the final step of cortisol synthesis in the adrenal cortex. By inhibiting this enzyme, ®-Metomidate reduces the production of cortisol, which is beneficial in diagnosing and treating conditions like Cushing’s syndrome. The molecular target is the active site of 11β-hydroxylase, where ®-Metomidate binds and prevents the conversion of 11-deoxycortisol to cortisol.
Comparison with Similar Compounds
Etomidate: Another imidazole derivative used as an anesthetic agent.
Ketoconazole: An antifungal agent that also inhibits steroidogenesis.
Metyrapone: A diagnostic agent that inhibits 11β-hydroxylase.
Comparison:
Etomidate: Unlike ®-Metomidate, etomidate is primarily used for its anesthetic properties and has a broader range of enzyme inhibition.
Ketoconazole: While ketoconazole inhibits multiple enzymes in the steroidogenesis pathway, ®-Metomidate is more selective for 11β-hydroxylase.
Metyrapone: Both metyrapone and ®-Metomidate inhibit 11β-hydroxylase, but ®-Metomidate is often preferred for its higher selectivity and potency.
®-Metomidate stands out due to its high selectivity and potency in inhibiting 11β-hydroxylase, making it a valuable tool in both clinical and research settings.
Properties
IUPAC Name |
methyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-10(11-6-4-3-5-7-11)15-9-14-8-12(15)13(16)17-2/h3-10H,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFZEKYDSVTYLL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209931 | |
Record name | Metomidate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61045-91-8 | |
Record name | Metomidate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061045918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metomidate, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METOMIDATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUP88P9UDR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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